tert-butyl N-[1-(pyridin-3-yl)azetidin-3-yl]carbamate

Catalog No.
S15724103
CAS No.
M.F
C13H19N3O2
M. Wt
249.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-[1-(pyridin-3-yl)azetidin-3-yl]carbam...

Product Name

tert-butyl N-[1-(pyridin-3-yl)azetidin-3-yl]carbamate

IUPAC Name

tert-butyl N-(1-pyridin-3-ylazetidin-3-yl)carbamate

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)15-10-8-16(9-10)11-5-4-6-14-7-11/h4-7,10H,8-9H2,1-3H3,(H,15,17)

InChI Key

HWDVJOFJHIMPRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=CN=CC=C2

tert-Butyl N-[1-(pyridin-3-yl)azetidin-3-yl]carbamate is a chemical compound characterized by the molecular formula C13_{13}H19_{19}N3_3O2_2 and a molecular weight of 249.31 g/mol. This compound features a tert-butyl group, a pyridinyl group, and an azetidinyl group, making it a versatile molecule in various fields such as medicinal chemistry and materials science. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions may be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound is capable of participating in nucleophilic substitution reactions, where either the tert-butyl or pyridinyl groups may be replaced by other functional groups.

Research indicates that tert-butyl N-[1-(pyridin-3-yl)azetidin-3-yl]carbamate exhibits potential biological activities, particularly in the context of drug development. It has been studied for its role as an enzyme inhibitor and receptor modulator, which may contribute to therapeutic effects against various diseases. The interactions of this compound with biological targets can influence cellular signaling pathways, making it a candidate for further exploration in pharmacology.

The synthesis of tert-butyl N-[1-(pyridin-3-yl)azetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(pyridin-3-yl)azetidine. This reaction is generally conducted in the presence of a base, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity .

The applications of tert-butyl N-[1-(pyridin-3-yl)azetidin-3-yl]carbamate are diverse:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical agents.
  • Biological Research: The compound is used to study enzyme inhibitors and receptor interactions.
  • Industrial Chemistry: It finds application in producing specialty chemicals, polymers, and advanced materials.

Ongoing research into the interactions of tert-butyl N-[1-(pyridin-3-yl)azetidin-3-yl]carbamate with various biological targets suggests that it may bind to specific receptors or enzymes involved in disease pathways. Techniques such as molecular docking and biochemical assays are employed to elucidate binding affinities and mechanisms of action, indicating potential therapeutic benefits.

Several compounds share structural similarities with tert-butyl N-[1-(pyridin-3-yl)azetidin-3-yl]carbamate. These include:

  • tert-butyl N-[1-(pyridin-2-yl)azetidin-3-yl]carbamate
  • tert-butyl N-[1-(pyridin-4-yl)azetidin-3-yl]carbamate
  • tert-butyl N-[1-(pyridin-3-yl)azetidin-2-yl]carbamate
  • tert-butyl (3-methylpiperidin-3-yl)carbamate
  • tert-butyl N-[1-(pyrazin-2-yl)azetidin-3-yl]carbamate

Comparison

While these compounds share structural similarities, they differ in the positioning of the pyridinyl or azetidinyl groups, which can significantly affect their binding affinities to specific biological targets. This positional variation contributes to each compound's unique properties and potential applications in medicinal chemistry.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

249.147726857 g/mol

Monoisotopic Mass

249.147726857 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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